molecular formula C17H14O4 B1234974 7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 5219-16-9

7-Hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No. B1234974
Key on ui cas rn: 5219-16-9
M. Wt: 282.29 g/mol
InChI Key: MJQHCKOMFMGCQG-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

The title compound (120 mg, 61% yield, crystals) was prepared from 7-hydroxy-3-(4-methoxy-phenyl)-4-methyl-chromen-2-one (141 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:21])=[C:7]([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[I-].C[N+]1C=CN([C:29]([N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)=[O:30])C=1>>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([C:7]2[C:8](=[O:12])[O:9][C:10]3[C:5]([C:6]=2[CH3:21])=[CH:4][CH:3]=[C:2]([O:1][C:29]([N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)=[O:30])[CH:11]=3)=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
141 mg
Type
reactant
Smiles
OC1=CC=C2C(=C(C(OC2=C1)=O)C1=CC=C(C=C1)OC)C
Name
Quantity
165 mg
Type
reactant
Smiles
[I-].C[N+]1=CN(C=C1)C(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1C)OC(=O)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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